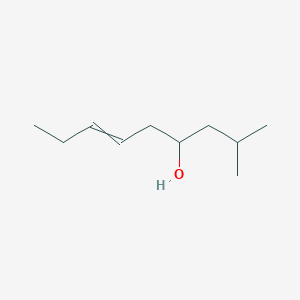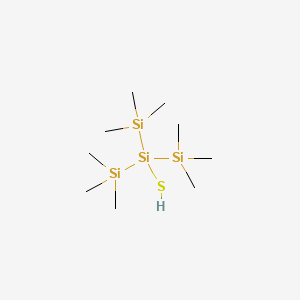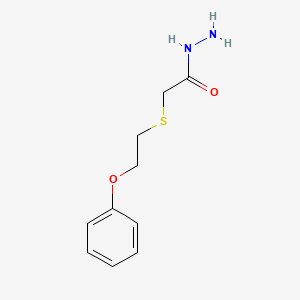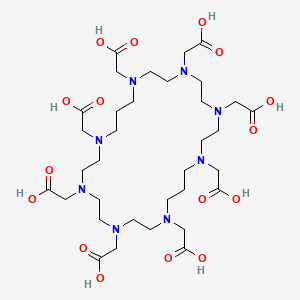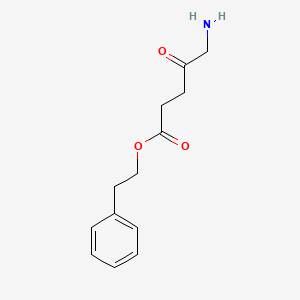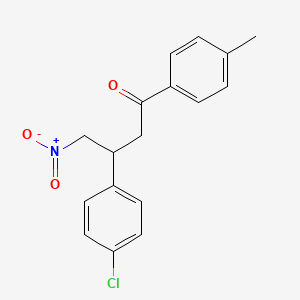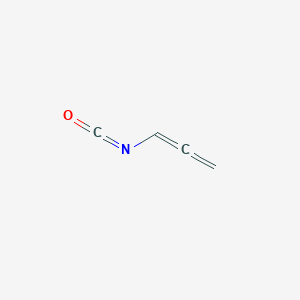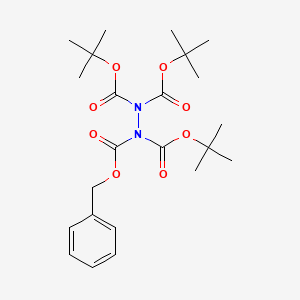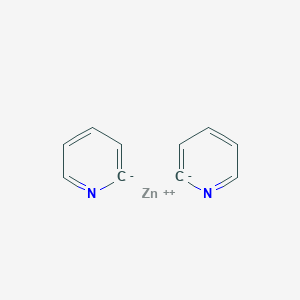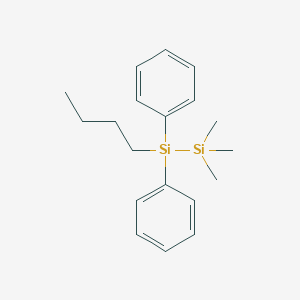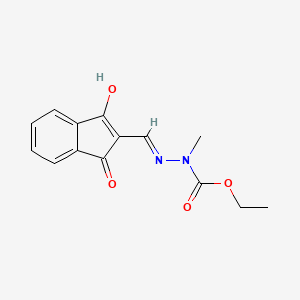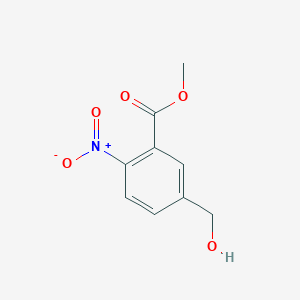
Methyl 5-(hydroxymethyl)-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(hydroxymethyl)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. It is characterized by the presence of a nitro group (-NO2) and a hydroxymethyl group (-CH2OH) attached to a benzoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(hydroxymethyl)-2-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of a hydroxymethyl group. One common method is the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 5-nitrobenzoate. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to produce the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(hydroxymethyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions
Major Products Formed
Oxidation: Methyl 5-(carboxymethyl)-2-nitrobenzoate
Reduction: Methyl 5-(hydroxymethyl)-2-aminobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl 5-(hydroxymethyl)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 5-(hydroxymethyl)-2-nitrobenzoate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparación Con Compuestos Similares
Methyl 5-(hydroxymethyl)-2-nitrobenzoate can be compared with other similar compounds such as:
Methyl 5-nitrobenzoate: Lacks the hydroxymethyl group, making it less reactive in certain chemical transformations.
Methyl 5-(hydroxymethyl)-2-aminobenzoate: Contains an amino group instead of a nitro group, leading to different reactivity and biological activity.
Methyl 5-(carboxymethyl)-2-nitrobenzoate: Contains a carboxylic acid group instead of a hydroxymethyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Propiedades
Número CAS |
133719-03-6 |
|---|---|
Fórmula molecular |
C9H9NO5 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
methyl 5-(hydroxymethyl)-2-nitrobenzoate |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)7-4-6(5-11)2-3-8(7)10(13)14/h2-4,11H,5H2,1H3 |
Clave InChI |
WTTNHJYBCYFTLA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate](/img/structure/B14274809.png)

![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)
